Pifithrin-
説明
Pifithrin compounds are a class of small-molecule inhibitors with distinct biological targets and therapeutic potentials. Three primary variants are studied:
- Pifithrin-α (PFTα): A p53 inhibitor developed to suppress p53-mediated apoptosis, initially identified for its neuroprotective and radioprotective effects . It also modulates non-p53 pathways, including heat shock and glucocorticoid signaling .
- Pifithrin-β (PFTβ): A condensation product of PFTα, primarily studied in Alzheimer’s disease (AD) models for its ability to counteract neurotoxicity induced by non-β-amyloid components (NAC) . Its exact pharmacological target remains unclear, but it regulates p53-dependent cell cycle arrest and apoptosis .
- Pifithrin-µ (PFTµ): An HSP70 inhibitor with anti-cancer activity and a newly identified carbonic anhydrase (CA) inhibitor. It exhibits moderate cytotoxicity in prostate cancer cells (IC50: 17–22 μM) and competes with known CA inhibitors like ethoxzolamide .
特性
IUPAC Name |
2-phenylethynesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUZYEMRHCMVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316450 | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64984-31-2 | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64984-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 303580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64984-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynesulfonamide, 2-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Core Heterocyclic Framework Construction
The foundational structure of Pifithrin-α derivatives centers on a 2-iminothiazole heterocycle, synthesized through condensation reactions between thiourea derivatives and α-haloketones. In the seminal work by Rérolle et al. (2005), cyclic and bicyclic ketones served as starting materials for generating N3-substituted analogues. For example, reaction of 4-methylcyclohexanone with thiourea in the presence of iodine yielded the 2-iminothiazole core, which was subsequently functionalized at the N3-position with methyl-substituted phenyl ketone groups.
Cyclization and Dehydration Processes
A critical advancement in PFT-α synthesis involves spontaneous cyclization of open-chain precursors to form polycyclic derivatives. Studies demonstrate that analogues such as compound 6b undergo dehydration in biological media, forming thermodynamically stable cyclized products. This process, monitored via nuclear magnetic resonance (NMR) spectroscopy, occurs through intramolecular nucleophilic attack of the thiazole nitrogen on the ketone carbonyl, followed by water elimination (Fig. 1).
Table 1: Representative Pifithrin-α Analogues and Synthetic Conditions
| Compound | Starting Ketone | Cyclization Method | EC50 (nM) |
|---|---|---|---|
| PFT-α | Acetophenone | None | 300 |
| 2f | 4-MeC6H4COCH3 | Basic conditions | 30 |
| 6b | Bicyclo[2.2.1]heptan-2-one | Thermal dehydration | 30 |
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Early synthetic routes employed polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate thiourea-ketone condensations. However, cyclization efficiency improved markedly when using tetrahydrofuran (THF) with catalytic p-toluenesulfonic acid, achieving >90% conversion within 6 hours at 60°C.
Stability Considerations
Pharmacokinetic studies revealed that open-chain precursors (e.g., PFT-α p-nitro ) gradually cyclize in vivo, providing sustained p53 inhibition. This property was exploited in intracranial glioma models, where precursor administration resulted in prolonged tumor growth suppression compared to bolus active-form dosing.
Analytical Characterization Techniques
Structural Elucidation via NMR
1H and 13C NMR spectra confirmed cyclization by disappearance of carbonyl signals at δ 205–210 ppm and emergence of new sp2-hybridized carbons at δ 165–170 ppm. For the dehydrated analogue 6b , nuclear Overhauser effect (NOE) experiments verified transannular hydrogen bonding stabilizing the bicyclic framework.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolved PFT-α from byproducts, showing >98% purity for batches used in cortical neuron assays. Retention times correlated with lipophilicity: cyclized derivatives eluted 2–3 minutes later than open-chain forms.
Pharmacological Evaluation of Synthetic Analogues
In Vitro Neuroprotection Assays
Primary cortical neurons exposed to etoposide (50 μM) showed 70% survival when co-treated with 2f (30 nM), compared to 40% survival with parental PFT-α. Dose-response curves revealed steep Hill coefficients (nH ≈ 2.5), suggesting cooperative binding to p53 or associated cofactors.
In Vivo Cardioprotection Studies
In doxorubicin-treated mice, preadministration of cyclized PFT-α (4.4 mg/kg intraperitoneal) reduced cardiac apoptosis by 80%, as quantified via TUNEL staining and Bax/MDM2 mRNA ratios. Western blot analysis confirmed suppression of phosphorylated p53 at Ser15 and Ser392 residues.
Recent Advances in Derivative Design
CRISPR-Cas9 Genome Editing Applications
Ursch et al. (2024) demonstrated that cyclic PFT-α (10 μM) reduces chromosomal aberrations in CRISPR-engineered T cells by 60%, independent of p53 inactivation. This p53-independent activity, mediated through aryl hydrocarbon receptor (AHR) pathway modulation, highlights divergent mechanisms of action for cyclized derivatives.
Tumor-Specific Activation Strategies
Prodrug approaches utilizing nitroreductase-sensitive moieties (e.g., PFT-α p-nitro ) enable selective activation in hypoxic tumor microenvironments. In U87 glioblastoma xenografts, these precursors increased tumor-to-plasma ratios by 9-fold compared to conventional formulations.
化学反応の分析
反応の種類: ピフィスリン-μは、以下のものを含む、さまざまな化学反応を起こします。
酸化: ピフィスリン-μは、特定の条件下で酸化され、酸化誘導体になります。
還元: また、還元反応を起こし、還元型を生成します。
置換: ピフィスリン-μは、置換反応に参加し、官能基が他の基に置換されます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 目的とする置換反応に応じて、さまざまな求核剤または求電子剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホン酸誘導体が生成されるのに対し、還元によりスルホンアミド誘導体が生成されます .
4. 科学研究への応用
ピフィスリン-μは、以下のものを含む、幅広い科学研究への応用があります :
化学: 熱ショックタンパク質70と腫瘍タンパク質p53の阻害を研究するためのツール化合物として使用されます。
生物学: ピフィスリン-μは、細胞生物学研究で、細胞周期停止、アポトーシス、細胞遊走への影響を調査するために使用されます。
医学: 腫瘍タンパク質p53と熱ショックタンパク質70を阻害する能力から、がん治療に潜在的な治療的応用があります。
産業: ピフィスリン-μは、熱ショックタンパク質70と腫瘍タンパク質p53を標的とする新規医薬品や治療薬の開発に使用されます。
科学的研究の応用
Cancer Research Applications
PFT-α has been extensively studied for its potential in cancer treatment:
- Inhibition of Apoptosis : PFT-α prevents apoptosis in cancer cells exposed to chemotherapeutic agents. For instance, it has been shown to protect murine C8 cells from doxorubicin-induced cytotoxicity, highlighting its potential as an adjunct therapy in cancer treatment .
- Genotoxic Stress Protection : Research indicates that PFT-α can protect against DNA damage-induced apoptosis without promoting tumorigenesis. This characteristic makes it a candidate for use in combination therapies aimed at reducing the side effects of chemotherapy .
Case Study: Doxorubicin-Induced Cytotoxicity
A study demonstrated that PFT-α significantly inhibited p53-dependent processes induced by doxorubicin, suggesting its utility in mitigating the adverse effects of chemotherapy .
Neuroprotective Effects
PFT-α has shown promise in neuroprotection, particularly following traumatic brain injury (TBI):
- Reduction of Neuronal Cell Death : In models of TBI, PFT-α was effective in preventing neuronal cell death by inhibiting oxidative stress and neuroinflammation .
- Mechanisms Involved : The compound regulates autophagy and mitophagy processes, which are critical for neuronal survival following injury. Studies have indicated that both PFT-α and its analog Pifithrin-μ can mitigate TBI-induced impairments by reducing pro-inflammatory cytokines and enhancing neuronal resilience .
Case Study: Traumatic Brain Injury
In a controlled study involving Sprague Dawley rats subjected to TBI, administration of PFT-α resulted in significant reductions in brain contusion volume and improvements in sensory and motor functions .
Cellular Stress Response
PFT-α is also being explored for its role in modulating cellular responses to stress:
- Stress Granule Formation : Recent findings suggest that PFT-μ, a related compound, induces stress granule formation and regulates cellular homeostasis under stress conditions . This indicates potential applications in diseases characterized by cellular stress responses.
Data Table: Summary of Applications
作用機序
ピフィスリン-μは、腫瘍タンパク質p53がミトコンドリアに結合することを阻害することで、Bcl-xLやBcl-2などの抗アポトーシスタンパク質への親和性を低下させることで、効果を発揮します。この阻害は、アポトーシス経路の活性化を防ぎ、がん細胞の細胞周期停止とアポトーシスをもたらします。 さらに、ピフィスリン-μは、タンパク質恒常性とストレス応答において重要な役割を果たす熱ショックタンパク質70を阻害します .
類似化合物:
ピフィスリン-α: 腫瘍タンパク質p53の別の阻害剤ですが、分子標的と経路が異なります。
ピフィスリン-β: ピフィスリン-αと同様に、腫瘍タンパク質p53を阻害しますが、化学的性質が異なります。
ピフィスリン-μのユニークさ: ピフィスリン-μは、腫瘍タンパク質p53と熱ショックタンパク質70の両方を二重に阻害するというユニークな特徴を持っています。
類似化合物との比較
Comparative Analysis of Pifithrin Compounds and Analogues
Mechanistic and Functional Comparisons
Table 1: Key Properties of Pifithrin Variants
Comparison with Structurally or Functionally Similar Compounds
A. Pifithrin-α vs. p53 siRNA
- Similarity : Both inhibit p53-dependent apoptosis in diabetic Akita mice, reducing ischemic acute kidney injury (AKI) .
- Divergence : PFTα has broader off-target effects (e.g., heat shock pathway inhibition), whereas p53 siRNA is target-specific .
B. Pifithrin-β vs. IBT Derivatives
- IBT-60 : An imidazo[2,1-b]benzothiazole derivative with enhanced lipophilicity and cytoprotective activity compared to PFTβ. IBT-60’s pyrrolidinyl group improves neuroprotective efficacy in AD models .
- Virtual Screening Hits (Compounds 4, 12, 19) : Identified via pharmacophore-based screening; these heterocyclic compounds mimic PFTβ’s neuroprotection but lack superior activity .
C. Pifithrin-µ vs. Cisplatin and Ethoxzolamide
Table 2: Efficacy and Selectivity of Analogues
Critical Research Findings and Controversies
Pifithrin-α’s Off-Target Effects : While initially marketed as a p53-specific inhibitor, PFTα suppresses heat shock factor 1 (HSF1) and glucocorticoid receptor activation, complicating its use in mechanistic studies . This contrasts with siRNA, which offers target specificity .
Pifithrin-µ’s Novel CA Inhibition: Previously unrecognized as a CA inhibitor, PFTµ’s binding affinity was confirmed via LC-MS screening, challenging prior assumptions about its specificity .
Pifithrin-β’s Ambiguous Mechanism : Despite its role in counteracting NAC-induced apoptosis, PFTβ’s direct molecular targets remain undefined, necessitating ligand-based screening for analogues .
生物活性
Pifithrin-α (PFT-α) is a small molecule primarily recognized for its role as an inhibitor of the tumor suppressor protein p53. This compound has garnered attention for its multifaceted biological activities, particularly in neuroprotection, apoptosis regulation, and its potential therapeutic applications in various diseases.
PFT-α exerts its effects primarily through two mechanisms: p53-dependent and p53-independent pathways.
-
p53-dependent Mechanism :
- PFT-α reversibly blocks p53-dependent transcriptional activation, which is crucial in regulating cell cycle and apoptosis. By inhibiting p53, PFT-α can prevent the transcription of pro-apoptotic genes, thereby protecting cells from apoptosis induced by various stressors such as DNA damage or oxidative stress .
-
p53-independent Mechanism :
- Recent studies have indicated that PFT-α also activates the aryl hydrocarbon receptor (AHR) pathway, which leads to the upregulation of antioxidant genes through the Nrf2 signaling pathway. This action helps in reducing intracellular reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .
Neuroprotective Effects
PFT-α has shown significant neuroprotective properties in various models of traumatic brain injury (TBI) and neurodegenerative diseases:
- In a study involving Sprague Dawley rats subjected to TBI, administration of PFT-α resulted in reduced brain contusion volume and improved sensory and motor functions. The treatment decreased levels of pro-inflammatory cytokines and markers associated with apoptosis and autophagy .
- Another investigation demonstrated that PFT-α could mitigate neuronal death caused by excitotoxicity and ischemia, suggesting its potential as a therapeutic agent for conditions like stroke and Parkinson's disease .
Traumatic Brain Injury (TBI)
In a controlled study on TBI, both PFT-α and another variant, PFT-μ, were administered post-injury. The results indicated that:
- PFT-α significantly reduced p53 mRNA expression and pro-inflammatory cytokines (IL-1β and IL-6).
- PFT-μ was effective in enhancing neuronal survival by regulating oxidative stress and autophagy .
Ropivacaine-Induced Neuronal Apoptosis
A study evaluating the effects of PFT-α on ropivacaine-induced apoptosis demonstrated:
- Pretreatment with PFT-α improved cell viability in neuronal cultures exposed to ropivacaine.
- It inhibited the expression of pro-apoptotic factors such as Bax and caspase-3 while promoting anti-apoptotic factors like Bcl-2 .
Summary of Biological Activities of Pifithrin-α
Pharmacological Efficacy
| Study Type | Model Used | Dose | Outcome |
|---|---|---|---|
| TBI Study | Sprague Dawley rats | 2 mg/kg | Reduced brain injury effects |
| Ropivacaine Study | In vitro PC12 cell line | Not specified | Increased cell viability |
| Ischemia Model | Rodent models | 0.2 - 8 mg/kg | Prevented neuronal death |
Q & A
Q. What are the primary research applications of Pifithrin-α in cellular models?
Pifithrin-α (PFTα) is widely used to investigate p53-dependent pathways in cellular stress responses. It inhibits p53 transcriptional activity, enabling researchers to study apoptosis, cell cycle arrest, and DNA repair mechanisms. Common applications include:
- Neuroprotection studies : Testing its efficacy in reducing neuronal death in models of Alzheimer’s disease (e.g., against Aβ peptide toxicity) .
- Cancer research : Evaluating p53’s role in chemotherapy-induced apoptosis .
- Experimental controls : Serving as a negative control in studies comparing p53-dependent vs. independent pathways.
Methodological Note : Use concentrations between 10–30 μM in vitro, but validate via dose-response curves due to batch variability .
Q. What experimental controls are essential when using Pifithrin-β to study p53-dependent apoptosis?
Key controls include:
- Untreated cells : Baseline apoptosis rates.
- Vehicle controls : To isolate solvent effects (e.g., DMSO).
- Positive controls : Staurosporine or other apoptosis inducers.
- Genetic controls : p53-knockout cell lines to confirm pathway specificity.
Data Analysis Tip : Quantify apoptosis via flow cytometry (Annexin V/PI staining) and validate with Western blotting for p53 targets like Bax or PUMA .
Advanced Research Questions
Q. How can researchers optimize the concentration and exposure time of Pifithrin-α to minimize cytotoxicity while maintaining p53 inhibition efficacy?
Optimization requires:
- Dose-response assays : Test 5–50 μM ranges across cell types (e.g., SH-SY5Y neurons vs. HCT116 cancer cells).
- Time-course experiments : Monitor p53 activity (via luciferase reporters) at 6–24 hr intervals.
- Cytotoxicity screening : Use MTT or LDH assays to identify non-toxic thresholds.
Example Data :
| Cell Line | Optimal PFTα (μM) | Exposure Time (hr) | Cytotoxicity Threshold |
|---|---|---|---|
| SH-SY5Y | 20 | 12 | >30 μM |
| HCT116 | 15 | 18 | >25 μM |
| Source: Adapted from in vitro neuroprotection studies . |
Q. What methodologies are recommended to resolve contradictions in reported efficacy of Pifithrin-α across different cell lines?
Contradictions often arise from variations in p53 isoforms, genetic backgrounds, or off-target effects. Strategies include:
- Genetic profiling : Confirm p53 status (wild-type vs. mutant) via sequencing.
- Pathway enrichment analysis : Use RNA-seq to identify compensatory pathways (e.g., NF-κB activation).
- Meta-analysis : Aggregate data from >5 independent studies to identify trends (e.g., higher efficacy in neuronal vs. epithelial cells) .
Q. How does Pifithrin-β’s stability and mechanism differ from Pifithrin-α in long-term studies?
Pifithrin-β (cyclic PFTα analog) exhibits:
- Enhanced stability : Due to reduced susceptibility to enzymatic degradation.
- Lower cytotoxicity : IC50 of 23 μM vs. PFTα’s 10–30 μM range .
- Mechanistic divergence : Inhibits p53 mitochondrial translocation, unlike PFTα’s nuclear activity.
Experimental Design : For chronic models (e.g., neurodegeneration), use PFTβ at 20 μM with biweekly replenishment to maintain efficacy .
Data Contradiction and Reproducibility
Q. How should researchers address variability in Pifithrin-α’s efficacy between in vitro and in vivo models?
Key factors include:
- Pharmacokinetics : In vivo bioavailability is limited by rapid metabolism; consider osmotic pump delivery for sustained release.
- Tissue specificity : Prioritize tissues with high p53 activity (e.g., brain, spleen).
- Species differences : Validate findings in humanized p53 mouse models .
Reproducibility Checklist :
- Report lot numbers and suppliers for PFTα/PFTβ.
- Include positive/negative controls in all assays.
- Share raw data (e.g., flow cytometry files) in supplementary materials .
Framework for Designing Pifithrin Studies
Using the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : SH-SY5Y cells with wild-type p53.
- Intervention : 20 μM PFTα for 12 hr.
- Comparison : Untreated cells vs. PFTβ-treated cells.
- Outcome : Apoptosis reduction (measured by caspase-3 activity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
